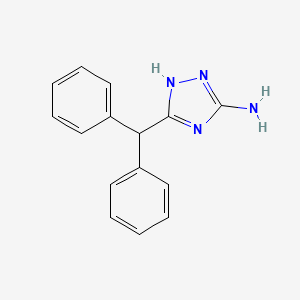

5-Benzhydryl-4H-1,2,4-triazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-benzhydryl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-15-17-14(18-19-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAOETAPGHEZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Benzhydryl-4H-1,2,4-triazol-3-amine: A Versatile Scaffold for Lipophilic Bioisostere Design

Executive Summary

This technical guide analyzes 5-benzhydryl-4H-1,2,4-triazol-3-amine (BTA) as a privileged scaffold in medicinal chemistry. Unlike simple triazoles, the incorporation of the bulky, lipophilic benzhydryl (diphenylmethyl) group at position 5 confers unique pharmacokinetic properties, specifically enhanced membrane permeability and blood-brain barrier (BBB) penetration. This guide details the structural rationale, a validated "green" synthesis protocol, and the strategic derivatization of the exocyclic amine to generate high-affinity ligands for antimicrobial and anticancer targets.

Structural Pharmacophore Analysis

The BTA scaffold functions as a bi-functional pharmacophore , bridging the gap between high lipophilicity and polar specific binding.

The "Butterfly" Effect (Hydrophobic Anchor)

The benzhydryl group (

-

Pi-Stacking Interactions: targeting aromatic-rich pockets in enzymes (e.g., DNA gyrase, cholinesterases).

-

Lipophilicity (

modulation): The two phenyl rings significantly increase

The Triazole Core (Bioisostere)

The 1,2,4-triazole ring acts as a bioisostere for amide (

The Exocyclic Amine (Warhead Handle)

The primary amine at position 3 is the primary vector for derivatization. It is weakly nucleophilic but can be readily converted into:

-

Schiff Bases (Azomethines): To extend conjugation and target specific binding clefts.

-

Ureas/Thioureas: To introduce additional H-bond donors.

-

Sulfonamides: To target carbonic anhydrases or specific kinases.

Validated Synthetic Protocols

Core Scaffold Synthesis (Green Chemistry Approach)

Rationale: Traditional methods using acid chlorides are moisture-sensitive. The direct fusion of carboxylic acids with aminoguanidine is atom-economical and scalable.

Reaction:

Protocol:

-

Reagents: Mix diphenylacetic acid (10 mmol) and aminoguanidine bicarbonate (10 mmol) in a mortar and pestle until a homogeneous powder is formed.

-

Fusion: Transfer the mixture to a round-bottom flask. Heat in an oil bath at 140–150°C for 2–4 hours. The mixture will melt and evolve

and -

Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Methanol 9:1). Disappearance of the acid spot indicates completion.

-

Workup: Cool the melt to room temperature. Add cold water (50 mL) and stir to precipitate the unreacted reagents.

-

Purification: Recrystallize the crude solid from Ethanol/Water (8:2).

-

Yield: Expected yield 75–85%.

-

Validation:

-NMR (DMSO-

Derivatization: Schiff Base Formation

Rationale: Converting the amine to an imine (Schiff base) restricts rotational freedom and enhances binding affinity to hydrophobic pockets in microbial enzymes.

Protocol:

-

Dissolution: Dissolve this compound (1 mmol) in absolute ethanol (15 mL).

-

Addition: Add the substituted benzaldehyde (1 mmol) (e.g., 4-chlorobenzaldehyde for antimicrobial potency).

-

Catalysis: Add 2–3 drops of glacial acetic acid or conc.

. -

Reflux: Reflux at 80°C for 6–10 hours.

-

Critical Step: If yield is low, use a Dean-Stark trap or add anhydrous

to the reaction to sequester water and drive the equilibrium forward.

-

-

Isolation: Cool the mixture. The Schiff base often precipitates. If not, pour onto crushed ice. Filter and wash with cold ethanol.

Therapeutic Applications & Mechanisms

Antimicrobial Activity (DNA Gyrase Inhibition)

Derivatives of BTA, particularly Schiff bases bearing electron-withdrawing groups (Cl,

-

Mechanism: The benzhydryl group occupies the hydrophobic pocket of the DNA Gyrase B subunit, while the triazole-imine system interacts with the ATP-binding site via hydrogen bonding, inhibiting bacterial DNA replication.

Anticancer Potential (Tubulin Polymerization)

The "butterfly" shape of the benzhydryl moiety mimics the structure of combretastatin A-4 , a potent tubulin binding agent.

-

Target: Colchicine binding site on tubulin.

-

Effect: Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Visualized Workflows

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the flow from raw materials to the functionalized drug candidate.

Caption: Step-wise synthesis from precursors to the biologically active Schiff base ligand.

Diagram 2: Structure-Activity Relationship (SAR) Map

This diagram maps specific regions of the molecule to their biological function.

Caption: Functional dissection of the BTA scaffold highlighting pharmacophoric contributions.

References

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Source: MDPI (Molecules/Organics), 2024. Relevance: Defines the optimized "green" synthesis route using aminoguanidine and carboxylic acids. URL:[Link]

-

Synthesis and Biological Evaluation of 3-Amino-1,2,4-triazole Derivatives as Potential Anticancer Compounds. Source: PubMed / National Institutes of Health (NIH). Relevance: Establishes the anticancer mechanism and SAR of the triazole amine core. URL:[Link]

-

1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Source: Letters in Organic Chemistry (via Bentham Science/ResearchGate). Relevance: Comprehensive review of the pharmacological profile including antimicrobial and CNS activity. URL:[Link]

-

Organic Syntheses Procedure: 3-Amino-1H-1,2,4-triazole. Source: Organic Syntheses.[1][2][3][4][5] Relevance: The foundational protocol for aminoguanidine cyclization. URL:[Link]

Sources

Methodological & Application

Solvent Selection and Preparation Protocol for 5-Benzhydryl-4H-1,2,4-triazol-3-amine

Executive Summary

5-Benzhydryl-4H-1,2,4-triazol-3-amine is a heterobifunctional small molecule characterized by a polar amino-triazole head group and a bulky, lipophilic benzhydryl (diphenylmethyl) tail. This structural duality presents a specific challenge in bioassays: while the triazole core suggests hydrogen-bonding potential, the benzhydryl moiety dominates the physicochemical profile, rendering the compound practically insoluble in aqueous media .

This Application Note provides a standardized protocol for solubilizing this compound. The core directive is to utilize Dimethyl Sulfoxide (DMSO) as the primary vehicle for stock solutions, coupled with a "Solvent-Shift" dilution strategy to prevent precipitation during the transition to aqueous bioassay buffers.

Physicochemical Profile & Solubility Prediction

Understanding the molecule's architecture is the first step to successful dissolution.

| Feature | Chemical Moiety | Impact on Solubility |

| Core | 1,2,4-Triazole Ring | Provides polar surface area; H-bond acceptor/donor. |

| Head | Primary Amine (-NH2) | Increases polarity; potential for salt formation (pH dependent). |

| Tail | Benzhydryl Group | CRITICAL FACTOR: Two phenyl rings attached to a central carbon create a large hydrophobic volume. This drastically reduces water solubility (High LogP). |

Predicted Solubility Data

-

Water/PBS (pH 7.4): Insoluble (< 10 µM). Do not attempt to dissolve directly in buffer.

-

DMSO: Soluble (> 50 mM). Preferred Stock Solvent.

-

Ethanol: Moderately Soluble. Secondary option, but higher volatility affects concentration accuracy.

-

DMF: Soluble.[1] Alternative to DMSO if specific cellular toxicity is observed.

Solvent Selection Workflow

The following decision tree illustrates the logic for selecting the appropriate solvent system based on assay constraints.

Figure 1: Decision logic for selecting the primary vehicle solvent. Due to the benzhydryl group, aqueous buffers are immediately ruled out for stock preparation.

Preparation Protocol: Stock Solution (10 mM)

Objective: Create a stable, concentrated stock solution free of micro-precipitates.

Materials Required[1][2][3][4][5][6][7][8][9]

-

Compound: this compound (Solid).

-

Solvent: DMSO (Anhydrous, ≥99.9%, Cell Culture Grade).

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene plastics which DMSO can leach.

Step-by-Step Procedure

-

Calculate Mass:

-

Determine the Molecular Weight (MW) of your specific batch (approx. 250.3 g/mol , but check specific salt/hydrate forms).

-

Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000.

-

Example: To make 1 mL of 10 mM stock:

mg.

-

-

Weighing:

-

Weigh the solid compound directly into the amber glass vial. Do not weigh on paper and transfer, as static charge can cause loss of the hydrophobic powder.

-

-

Solvation:

-

Add the calculated volume of anhydrous DMSO to the vial.

-

Vortex vigorously for 30-60 seconds.

-

Sonicate in a water bath at room temperature for 5 minutes.

-

Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If any turbidity or floating crystals remain, sonicate for another 5 minutes.

-

-

Storage:

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C or -80°C .

-

Shelf Life: Stable for 6 months if kept desiccated.

-

Dilution Strategy: The "Solvent-Shift" Method

The Trap: A common error is diluting the DMSO stock directly into the aqueous buffer step-by-step (e.g., 1:10, then 1:10 again). This often causes the hydrophobic benzhydryl compound to crash out of solution at intermediate concentrations (e.g., 100 µM) where the DMSO percentage is too low to solubilize it but the compound concentration is still too high for water.

The Solution: Perform all serial dilutions in 100% DMSO , then perform a single "shift" into the assay media.

Figure 2: The Solvent-Shift Dilution Scheme. Maintaining the compound in 100% DMSO until the final moment prevents intermediate precipitation.

Protocol:

-

Prepare Intermediate Plate (1000x):

-

In a solvent-resistant plate (polypropylene), perform your serial dilution (e.g., 3-fold) using 100% DMSO as the diluent.

-

Result: A range of concentrations (e.g., 10 mM, 3.3 mM, 1.1 mM...) all in pure DMSO.

-

-

Prepare Assay Plate:

-

Fill your assay plate with cells/media (e.g., 99.5 µL per well).

-

-

The Shift:

-

Transfer a small volume (e.g., 0.5 µL) from the Intermediate Plate to the Assay Plate.

-

Final DMSO Concentration: 0.5% (generally well-tolerated).

-

Mixing: Mix immediately but gently. The rapid dispersion of DMSO prevents the formation of large crystal aggregates.

-

Quality Control & Troubleshooting

Even with the best protocol, precipitation can occur. Use this validation checklist.

| Observation | Cause | Solution |

| Cloudy Assay Wells | Compound precipitation upon contact with media. | Reduce the final concentration. The "solubility limit" in media has been reached. |

| High Background Signal | Light scattering from micro-precipitates. | Spin down the plate (1000 x g, 2 min) before reading. If signal drops, precipitation occurred. |

| Viscous Stock | DMSO freezing or high concentration. | DMSO freezes at 19°C. Warm in hands or 37°C bath before pipetting. |

References

- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for solubility in drug discovery).

-

Waybright, T. J., et al. (2009). "Assay Guidance Manual: Reagent and Solvent Selection." NCBI Bookshelf. Available at: [Link]

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at: [Link]

Sources

Application Note & Protocol: One-Pot Synthesis of 3-Amino-5-benzhydryl-1,2,4-triazole

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antifungal, antiviral, and anticancer properties. Among its derivatives, 3-amino-5-substituted-1,2,4-triazoles are particularly valuable building blocks for drug discovery. The benzhydryl moiety, with its bulky, lipophilic nature, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This application note details a robust and efficient one-pot synthesis of 3-amino-5-benzhydryl-1,2,4-triazole, a promising intermediate for the development of novel therapeutics.

Traditional multi-step syntheses of such compounds often suffer from low overall yields, tedious purification of intermediates, and significant waste generation. The one-pot methodology presented herein, adapted from established green chemistry principles, utilizes microwave-assisted organic synthesis to overcome these limitations.[1] This approach offers a rapid, high-yield, and environmentally conscious route to the target compound, making it highly suitable for academic research, process development, and medicinal chemistry laboratories.

Methodology Overview: A Mechanistic Perspective

The one-pot synthesis of 3-amino-5-benzhydryl-1,2,4-triazole proceeds via the direct condensation of diphenylacetic acid and aminoguanidine. The reaction is typically performed under acidic catalysis and is significantly accelerated by microwave irradiation.[1]

The plausible reaction mechanism involves two key stages:

-

Formation of Acylaminoguanidine Intermediate: The initial step is the acid-catalyzed nucleophilic attack of the primary amino group of aminoguanidine on the carbonyl carbon of diphenylacetic acid. This is followed by dehydration to form the N-acylaminoguanidine intermediate. This step is often the rate-determining phase of the reaction.[1]

-

Intramolecular Cyclization and Dehydration: The acylaminoguanidine intermediate then undergoes an intramolecular cyclization. The terminal amino group of the guanidine moiety attacks the amide carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable 1,2,4-triazole ring.

Below is a diagram illustrating the proposed reaction pathway:

Caption: Proposed reaction mechanism for the synthesis of 3-amino-5-benzhydryl-1,2,4-triazole.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Diphenylacetic Acid | ≥99% | Standard Chemical Supplier |

| Aminoguanidine Bicarbonate | ≥98% | Standard Chemical Supplier |

| Hydrochloric Acid (HCl) | 37% (w/w) | Standard Chemical Supplier |

| Deionized Water | - | - |

| Isopropanol (optional) | ACS Grade | Standard Chemical Supplier |

| Ethyl Acetate | ACS Grade | Standard Chemical Supplier |

| Hexane | ACS Grade | Standard Chemical Supplier |

| Anhydrous Sodium Sulfate | ACS Grade | Standard Chemical Supplier |

| G10 Microwave Process Vial | - | Microwave Synthesizer Manufacturer |

| Monomode Microwave Reactor | - | e.g., Anton Paar Monowave series |

Procedure

The overall experimental workflow is depicted in the following diagram:

Caption: General experimental workflow for the one-pot synthesis.

Step-by-Step Protocol:

-

Preparation of Aminoguanidine Hydrochloride (in situ):

-

In a suitable beaker, add aminoguanidine bicarbonate (1.36 g, 10.0 mmol).

-

Carefully add a 37% solution of hydrochloric acid (1.25 mL, approx. 15.0 mmol) dropwise while stirring.

-

Continue stirring the mixture for 1 hour at room temperature. The bicarbonate will decompose, releasing CO₂ gas.

-

Evaporate the water under reduced pressure to obtain dry aminoguanidine hydrochloride.

-

-

Reaction Setup:

-

To the G10 microwave process vial containing the freshly prepared aminoguanidine hydrochloride, add diphenylacetic acid (2.55 g, 12.0 mmol).

-

Optional: If the mixture is too viscous, a minimal amount of a high-boiling solvent like isopropanol (e.g., 2 mL) can be added to facilitate stirring.[1]

-

Place a magnetic stir bar in the vial and seal it securely.

-

-

Microwave Irradiation:

-

Place the sealed vial into the cavity of the monomode microwave reactor.

-

Irradiate the reaction mixture at 180 °C for 3 hours with stirring. Monitor the internal pressure to ensure it remains within the safe operating limits of the vial.

-

-

Work-up and Extraction:

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Carefully open the vial in a fume hood.

-

Quench the reaction mixture by adding deionized water (20 mL).

-

Adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-amino-5-benzhydryl-1,2,4-triazole.

-

Expected Results and Characterization

The one-pot microwave-assisted synthesis is expected to provide the target compound in good to excellent yields. The final product should be characterized by standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons of the phenyl rings, the methine proton of the benzhydryl group, and the amine protons of the triazole ring.

-

¹³C NMR: Resonances corresponding to the aromatic carbons, the methine carbon, and the carbons of the triazole ring should be observed.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of 3-amino-5-benzhydryl-1,2,4-triazole should be present.

-

Melting Point (m.p.): A sharp melting point is indicative of a pure compound.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure efficient stirring. |

| Steric hindrance from the benzhydryl group | Consider using a higher boiling point solvent to allow for higher reaction temperatures. | |

| Formation of Byproducts | Decomposition at high temperature | Gradually ramp up the temperature during microwave irradiation. |

| Impure starting materials | Use high-purity reagents. | |

| Difficult Purification | Co-elution of starting materials or byproducts | Optimize the eluent system for column chromatography. Consider recrystallization. |

Conclusion

The one-pot, microwave-assisted synthesis of 3-amino-5-benzhydryl-1,2,4-triazole from diphenylacetic acid and aminoguanidine offers a significant improvement over classical synthetic routes. This method is characterized by its operational simplicity, reduced reaction times, and high efficiency, aligning with the principles of green chemistry. The detailed protocol provided herein serves as a valuable resource for researchers in drug discovery and organic synthesis, facilitating the accessible production of this important heterocyclic building block.

References

-

Bo-Syun, K., et al. (2009). Rapid, microwave-assisted synthesis of N1-substituted 3-amino-1,2,4-triazoles. Tetrahedron Letters, 50(26), 3317-3320. Available at: [Link]

-

Kavalenka, A., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Processes, 12(3), 573. Available at: [Link]

Sources

Application Note: Functionalization of the Amine Group in 5-Benzhydryl-4H-1,2,4-triazol-3-amine

Abstract

This guide details the chemical functionalization of the exocyclic amine in 5-Benzhydryl-4H-1,2,4-triazol-3-amine . Due to the steric bulk of the benzhydryl (diphenylmethyl) group and the tautomeric nature of the triazole ring, standard aniline protocols often fail or yield regiochemical mixtures. This note provides optimized protocols for Schiff base formation (imines) , Acylation (amides) , and Urea formation , with specific emphasis on controlling regioselectivity and managing solubility profiles unique to the benzhydryl scaffold.

Introduction & Strategic Analysis

The Substrate Profile

The target molecule consists of a 1,2,4-triazole core substituted at the C5 position with a benzhydryl group and at the C3 position with an exocyclic amine.

-

Lipophilicity: Unlike simple alkyl-triazoles, the benzhydryl group renders this molecule significantly lipophilic. Reactions in aqueous media are generally non-viable; polar aprotic solvents (DMF, DMSO) or hot alcohols (Ethanol, Methanol) are required.

-

Electronic Deactivation: The triazole ring is electron-withdrawing, making the C3-amine less nucleophilic than a standard phenylamine. Stronger electrophiles or catalysts are often necessary.

The Regioselectivity Challenge (The "Expertise" Pillar)

The most critical failure mode in functionalizing this scaffold is regiochemical ambiguity . 3-amino-1,2,4-triazoles exist in tautomeric equilibrium. Electrophiles can attack:

-

The Ring Nitrogens (N1, N2, or N4): Often kinetically favored.

-

The Exocyclic Amine (N-NH2): Thermodynamically favored product (usually).

Note: Many "failed" reactions are actually successful attacks on the ring nitrogen. Protocols below utilize thermodynamic control (heat) to favor the desired exocyclic functionalization.

Tautomerism & Reactive Sites Visualization

The following diagram illustrates the competition between the ring nitrogens and the exocyclic amine.

Experimental Protocols

Protocol A: Synthesis of Schiff Bases (Imine Formation)

Target: Generation of biologically active azomethine derivatives.

Rationale: The amine is weak. Acid catalysis is required to activate the aldehyde carbonyl. The benzhydryl group requires ethanol/methanol reflux for solubility.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Aldehyde: Substituted Benzaldehyde (1.0 - 1.2 eq)

-

Solvent: Absolute Ethanol (EtOH)[1]

-

Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the triazole substrate in 15 mL of absolute EtOH.

-

Critical Check: If the solution is cloudy, heat gently to 40°C until clear. The benzhydryl group may cause precipitation in cold ethanol.

-

-

Addition: Add 1.0 mmol of the aromatic aldehyde.

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Reflux: Attach a condenser and reflux the mixture for 4–8 hours.

-

Monitoring: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The imine product usually runs higher (less polar) than the starting amine.

-

-

Isolation: Cool the reaction mixture to room temperature. The Schiff base often precipitates as a solid due to the hydrophobic benzhydryl group stacking.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol or EtOH/DMF mixtures if necessary.

Validation Data:

-

IR: Disappearance of amine doublet (3100-3400 cm⁻¹); Appearance of Imine C=N stretch (~1600-1620 cm⁻¹).

-

1H NMR: Singlet at δ 8.5–9.5 ppm (Azomethine proton -N=CH-).

Protocol B: Selective N-Acylation (Amide Formation)

Target: Stable amide linkages for library generation.

Rationale: Direct reaction with acid chlorides often acylates the ring nitrogen (N-1 or N-2). To secure the exocyclic amide, we utilize a base-mediated approach with thermal rearrangement or coupling agents.

Reagents:

-

Substrate (1.0 eq)[2]

-

Acyl Chloride (1.1 eq) OR Carboxylic Acid (1.1 eq) + HATU (1.2 eq)

-

Base: Pyridine (Solvent/Base) or DIPEA (in DMF)

Methodology (Acid Chloride Route):

-

Setup: Dissolve 1.0 mmol of substrate in 5 mL of dry Pyridine.

-

Why Pyridine? It acts as both solvent and acid scavenger. It also solubilizes the benzhydryl scaffold effectively.

-

-

Addition: Cool to 0°C. Add Acyl Chloride (1.1 mmol) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Troubleshooting: If TLC shows a spot corresponding to ring acylation (often unstable), heat the mixture to 60-80°C for 1 hour. This promotes the Dimroth-type rearrangement of the acyl group from the ring nitrogen to the exocyclic amine.

-

-

Quench: Pour the mixture into 50 mL of ice water. The product should precipitate.

-

Workup: Filter the solid. Wash with dilute HCl (to remove pyridine traces) followed by water.

Protocol C: Urea/Thiourea Synthesis

Target: High-affinity pharmacophores.

Methodology:

-

Solvent: Use anhydrous DMF (5 mL per mmol) due to low solubility of urea products.

-

Reactant: Add Isocyanate or Isothiocyanate (1.1 eq) to the substrate (1.0 eq).

-

Conditions: Stir at 80°C for 6 hours.

-

Note: Room temperature reaction is often too slow for this deactivated amine.

-

-

Isolation: Pour into ice water. If no precipitate forms, extract with Ethyl Acetate.

Workflow Visualization (Schiff Base Synthesis)

Quantitative Data Summary

| Reaction Type | Reagent | Solvent | Temp | Typical Yield | Key QC Marker (NMR) |

| Schiff Base | Aryl Aldehyde | EtOH/AcOH | Reflux | 75-90% | Azomethine singlet (δ 8.5-9.5) |

| Amide | Acid Chloride | Pyridine | 0°C -> 60°C | 60-80% | Amide -NH singlet (δ 10.0-12.0) |

| Urea | Phenyl Isocyanate | DMF | 80°C | 65-85% | Urea -NH singlets (two) |

References

-

Dolzhenko, A. V. (2013). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry Advances.

-

Nagy, A., et al. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases. Current Organic Chemistry.

-

Bagley, M. C., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry.

-

Yavari, I., et al. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives.[3] Molecular Diversity.

-

Coburn, M. D. (1970). The Acetylation of 3-Amino-1,2,4-triazole. Journal of Heterocyclic Chemistry.

Sources

Application Notes and Protocols: A Comprehensive Framework for Antimicrobial Screening of Benzhydryl Triazole Derivatives

<

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Compounds featuring a 1,2,4-triazole ring have demonstrated significant potential as a source of new antibacterial drugs.[1] Benzhydryl triazole derivatives, a specific class within this group, represent a promising scaffold for further investigation due to their diverse biological activities.[2][3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of these novel compounds.

This protocol is designed as a self-validating system, integrating established methodologies with critical insights to ensure data integrity and reproducibility. We will detail a hierarchical screening cascade, from initial broad-spectrum activity assessment to more complex evaluations of safety and preliminary mechanism of action. Adherence to standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is emphasized throughout to ensure that the generated data is robust and comparable across different studies.[4][5][6][7][8]

Overall Screening Workflow

The journey from a novel chemical entity to a potential drug candidate is a multi-step process. The following workflow provides a logical progression for the evaluation of benzhydryl triazole derivatives.

Caption: A hierarchical workflow for the antimicrobial screening of novel benzhydryl triazole derivatives.

Part 1: Primary Antimicrobial Screening

The initial phase of screening aims to identify derivatives with demonstrable antimicrobial activity against a panel of clinically relevant microorganisms.

Agar Well Diffusion Assay

This method serves as a rapid and cost-effective qualitative preliminary screen to identify compounds with antimicrobial properties.[9][10][11] It relies on the diffusion of the test compound through an agar matrix, resulting in a zone of growth inhibition if the compound is active against the test organism.[9]

Protocol: Agar Well Diffusion

-

Preparation of Microbial Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

-

-

Inoculation of Agar Plates:

-

Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

-

Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform bacterial lawn.[13]

-

-

Well Creation and Compound Application:

-

Using a sterile cork borer (typically 6 mm in diameter), create uniform wells in the agar.[10][11]

-

Prepare stock solutions of the benzhydryl triazole derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a designated well.[10][11]

-

Include positive (a known antibiotic) and negative (solvent only) controls on each plate.

-

-

Incubation and Data Interpretation:

-

Allow the plates to stand for a period (e.g., 30 minutes) to permit diffusion of the compounds into the agar.[10]

-

Invert the plates and incubate at 37°C for 18-24 hours.[10]

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition generally indicates greater antimicrobial activity.[9]

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following the qualitative screen, the broth microdilution assay is employed to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15][16] This method is considered a gold standard and its protocol is well-defined by organizations like the CLSI.[4][6]

Protocol: Broth Microdilution

-

Preparation of Reagents:

-

Test Compounds: Prepare a stock solution of each benzhydryl triazole derivative in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[12][17]

-

Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][18]

-

-

Assay Setup:

-

In a 96-well plate, dispense 100 µL of CAMHB into all wells.

-

Add 100 µL of the 2x concentrated compound stock to the first column of wells.

-

Perform serial dilutions by transferring 100 µL from one column to the next, mixing thoroughly at each step.[17]

-

Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.[17]

-

Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (a standard antibiotic).[13][14]

-

-

Incubation and MIC Determination:

| Parameter | Condition | Rationale |

| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium for susceptibility testing, with adjusted cation levels for predictable results. |

| Inoculum Density | ~5 x 10⁵ CFU/mL | A standardized density is crucial for reproducibility and comparability of MIC values.[12] |

| Incubation | 37°C for 16-20 hours | Optimal temperature for the growth of most human pathogens; standardized time allows for sufficient growth in controls.[12] |

| Controls | Growth, Sterility, Positive | Essential for validating the assay; ensures that the bacteria are viable, the medium is sterile, and the assay can detect inhibition. |

Part 2: Secondary Screening and Characterization

Compounds that demonstrate promising MIC values undergo secondary screening to further characterize their antimicrobial effects.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19][20] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[19]

Protocol: MBC Determination

-

Perform MIC Assay: Set up a broth microdilution assay as described above.

-

Subculturing: Following incubation and determination of the MIC, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and at least two more concentrated wells).

-

Plating: Spread the aliquots onto MHA plates that do not contain any test agent.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19][21]

Time-Kill Kinetics Assay

This dynamic assay provides detailed information on the rate and extent of bacterial killing over time.[22][23] It is invaluable for understanding the pharmacodynamics of a compound, revealing whether its killing effect is concentration-dependent or time-dependent.

Protocol: Time-Kill Kinetics

-

Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic growth phase, standardized to approximately 1-5 x 10⁵ CFU/mL in CAMHB.[24]

-

Exposure: In sterile tubes, expose the bacterial inoculum to the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control (no compound).[23]

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[23]

-

Quantification: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate a known volume of the appropriate dilutions onto MHA plates.[23][24]

-

Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22]

Part 3: Safety and Selectivity Assessment

A critical step in drug development is to ensure that the compound is selectively toxic to the pathogen with minimal harm to the host.

Cytotoxicity Assay (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess the viability and metabolic activity of mammalian cells.[25][26] It is a standard in vitro method to evaluate the potential cytotoxicity of novel compounds.[27] Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[26][27]

Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, Vero, or HepG2) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the benzhydryl triazole derivatives in the cell culture medium. Replace the old medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).[12]

-

Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 3-4 hours.[12]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Therapeutic Index

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a ratio that compares the concentration at which a compound is toxic to host cells to the concentration at which it is effective against the pathogen. A higher TI indicates a more favorable safety profile.

Calculation: Therapeutic Index (TI) = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)

Part 4: Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound exerts its antimicrobial effect is crucial for its development. The cell membrane is a common target for antimicrobial agents.[28][29]

Bacterial Membrane Permeabilization Assay

This assay helps to determine if the antimicrobial activity of the benzhydryl triazole derivatives is due to the disruption of the bacterial cell membrane.

Caption: Principle of the ONPG-based membrane permeabilization assay.

Protocol: ONPG-Based Permeabilization Assay

This protocol utilizes the chromogenic substrate ortho-nitrophenyl-β-galactoside (ONPG) and a bacterial strain, such as E. coli ML-35, which has a compromised outer membrane and cytoplasmic β-galactosidase but lacks the permease to transport ONPG across the inner membrane.[30][31]

-

Bacterial Preparation: Grow E. coli ML-35 to the mid-logarithmic phase. Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., sodium phosphate buffer) to a standardized optical density (e.g., OD₆₀₀ = 0.5).[31]

-

Assay Setup: In a cuvette or 96-well plate, combine the bacterial suspension with ONPG to a final concentration of 1.5 mM.[31]

-

Compound Addition: Add the benzhydryl triazole derivative at the desired concentration to initiate the reaction.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance at 405-420 nm over time. The hydrolysis of ONPG by the cytoplasmic β-galactosidase, which only occurs if the inner membrane is permeabilized, results in the formation of a yellow product (o-nitrophenol).[30]

-

Interpretation: A rapid increase in absorbance indicates that the test compound is causing permeabilization of the bacterial inner membrane.

References

-

Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

Wencewicz, T. A. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. American Society for Microbiology. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

-

Nathan, C. F., & Nathan, C. A. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns. [Link]

-

Thomas, N., et al. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. Analytical Methods. [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

-

Bio-protocol. (n.d.). Time-Kill Kinetics Assay. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). CLSI M100™. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

Das, K., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Food Research. [Link]

-

Liang, F. Q., et al. (1993). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Gaoxiong Yi Xue Ke Xue Za Zhi. [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Thomas, N., et al. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. RSC Publishing. [Link]

-

International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

-

MI - Microbiology. Broth Microdilution. [Link]

-

Hancock Lab. Inner Membrane Permeability Assay (ONPG Assay). [Link]

-

UKHSA Research Portal. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

-

NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

MDPI. (2019). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. [Link]

-

Wikipedia. Minimum bactericidal concentration. [Link]

-

Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

-

ResearchGate. How to assess bacterial permeability?. [Link]

-

Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

-

Creative Biolabs. Mode of Action & Target for Antibacterial Drug. [Link]

-

JoVE. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. [Link]

-

ResearchGate. (2024). Mechanisms of Antimicrobial Actions. [Link]

-

Microbe Notes. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). [Link]

-

Al-Shabib, N. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules. [Link]

-

MDPI. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. [Link]

-

ResearchGate. (a) MTT-based cytotoxicity assay to determine the cell viability of... [Link]

-

Scribd. Time Kill Assay. [Link]

-

Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

-

ACS Infectious Diseases. (2022). A Review of Antibacterial Candidates with New Modes of Action. [Link]

-

Frontiers in Microbiology. (2019). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

-

Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine. [Link]

-

NAMSA. MTT Cytotoxicity Study. [Link]

-

Molecules. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

-

MDPI. (2022). Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. [Link]

-

MDPI. (2022). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. [Link]

-

MDPI. (2024). Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. [Link]

-

Molecules. (2018). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. [Link]

-

YouTube. (2019). Biological Studies of Newly Synthesized Benzo[d][4][18][32]triazole Derivatives. [Link]

Sources

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 6. pid-el.com [pid-el.com]

- 7. nih.org.pk [nih.org.pk]

- 8. iacld.com [iacld.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. botanyjournals.com [botanyjournals.com]

- 11. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. microbeonline.com [microbeonline.com]

- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. microbeonline.com [microbeonline.com]

- 19. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. microchemlab.com [microchemlab.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. namsa.com [namsa.com]

- 27. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 29. mdpi.com [mdpi.com]

- 30. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]

- 32. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting solubility issues of 5-Benzhydryl-4H-1,2,4-triazol-3-amine in aqueous media

Welcome to the technical support center for 5-Benzhydryl-4H-1,2,4-triazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the aqueous solubility of this compound. Our approach is rooted in providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding the Challenge: Why is this compound Prone to Solubility Issues?

This compound possesses a molecular architecture that presents inherent solubility challenges in aqueous media. The large, nonpolar benzhydryl group contributes to a significant hydrophobic character, which tends to limit its interaction with water molecules. Conversely, the 4H-1,2,4-triazol-3-amine moiety contains polar functional groups capable of hydrogen bonding and ionization, which can enhance aqueous solubility. The overall solubility is therefore a delicate balance between these opposing characteristics and is highly dependent on the physicochemical properties of the aqueous environment, most notably pH.

Due to its amine functionality, this compound is expected to behave as a weak base. This characteristic is pivotal, as it allows for a pH-dependent solubility profile that can be leveraged to enhance its dissolution in acidic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound.

Initial Assessment & Characterization

Question 1: I am starting my work with this compound and need to understand its basic solubility profile. Where do I begin?

Workflow for Initial Compound Characterization

Caption: Initial characterization workflow for this compound.

Question 2: My compound is not dissolving in neutral aqueous buffer (pH 7.4). What is the likely cause and what is my first troubleshooting step?

Answer: The poor solubility at neutral pH is expected due to the dominant hydrophobic nature of the benzhydryl group. As a weak base, the compound will be predominantly in its neutral, less soluble form at pH 7.4.

Your first and most critical step is to investigate the effect of pH on solubility. By lowering the pH, you will protonate the amine group, forming a more soluble salt. The relationship between pH, pKa, and the solubility of a weak base is described by the Henderson-Hasselbalch equation.[1][2][3]

For a weak base, the total solubility (S) at a given pH is a function of its intrinsic solubility (S₀) and its pKa:

S = S₀ * (1 + 10^(pKa - pH))

This equation illustrates that as the pH decreases below the pKa, the total solubility increases significantly.[4]

Troubleshooting Flowchart for Poor Neutral Solubility

Caption: Troubleshooting pathway for addressing poor solubility at neutral pH.

Advanced Solubilization Strategies

Question 3: Adjusting the pH is not sufficient for my desired concentration, or I need to work closer to a neutral pH. What are my next options?

Answer: When pH modification alone is insufficient, you should explore the use of formulation excipients. The main categories are cosolvents, surfactants, and cyclodextrins.

| Strategy | Mechanism of Action | Common Examples | Considerations |

| Cosolvency | Reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic benzhydryl group.[5][6] | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO) | Can cause precipitation upon dilution. High concentrations may be unsuitable for biological assays. |

| Micellar Solubilization (Surfactants) | Surfactants form micelles above their critical micelle concentration (CMC), encapsulating the hydrophobic compound in their nonpolar core.[7][8][9] | Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS), Cremophor® EL | Potential for cytotoxicity depending on the surfactant and concentration. Can interfere with some biological assays. |

| Complexation (Cyclodextrins) | Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the benzhydryl moiety, increasing its apparent solubility. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Stoichiometry of complexation can be 1:1 or 1:2. Can be a highly effective method for increasing solubility. |

Workflow for Selecting an Advanced Solubilization Strategy

Caption: Decision tree for selecting an advanced solubilization method.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol is for determining the pKa of this compound, which is expected to be a weak base. The method involves titrating a solution of the compound with a strong acid and monitoring the pH.

Principle: The pKa is the pH at which 50% of the compound is in its ionized (protonated) form. This corresponds to the midpoint of the buffer region in the titration curve.[10][11][12] For sparingly soluble compounds, a cosolvent system is often necessary.[13][14]

Materials:

-

This compound

-

Methanol (or other suitable water-miscible organic solvent)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Prepare the Sample Solution:

-

Dissolve a precisely weighed amount of the compound in a known volume of a methanol-water mixture (e.g., 50:50 v/v) to create a solution of approximately 1 mM.

-

Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[12]

-

-

Initial pH Adjustment:

-

Place the solution on a magnetic stirrer.

-

Immerse the pH electrode.

-

Add 0.1 M NaOH dropwise until the pH is approximately 2 units above the expected pKa to ensure the compound is in its free base form.

-

-

Titration:

-

Titrate the solution with standardized 0.1 M HCl, adding small, precise increments (e.g., 0.05 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH is approximately 2 units below the expected pKa.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point (the point of steepest inflection).

-

The pH at the half-equivalence point is the apparent pKa (psKa) in the cosolvent mixture.

-

-

Extrapolation to Aqueous pKa (if necessary):

-

Repeat the titration using several different methanol-water ratios (e.g., 40:60, 30:70, 20:80).

-

Plot the psKa values against the mole fraction of the organic solvent and extrapolate to zero to estimate the aqueous pKa.

-

Troubleshooting:

-

Precipitation during titration: Increase the proportion of the organic cosolvent.

-

Unstable pH readings: Ensure the electrode is properly calibrated and conditioned. Check for electrode fouling.[15]

-

No clear inflection point: The concentration of the compound may be too low, or the pKa is outside the range of the titration.

Protocol 2: Determination of Aqueous Solubility by Shake-Flask Method

This protocol determines the thermodynamic equilibrium solubility of the compound.[16][17][18]

Materials:

-

This compound (solid)

-

Aqueous buffers of various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge or filtration apparatus (0.22 µm syringe filters)

-

Analytical instrument for quantification (HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation:

-

Add an excess amount of the solid compound to each vial (ensure solid remains undissolved at equilibrium).

-

Add a known volume of the desired pH buffer to each vial.

-

-

Equilibration:

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Clarify the sample by centrifugation at high speed or by filtering through a 0.22 µm syringe filter to remove all undissolved particles.

-

-

Quantification:

-

Dilute the clarified supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or UV-Vis method.[7][19][20]

-

Construct a calibration curve using standards of known concentrations to determine the concentration in the sample.

-

Troubleshooting:

-

Inconsistent results: Ensure sufficient equilibration time. Verify that excess solid is present throughout the experiment.

-

Adsorption to filter: Use low-binding filter materials (e.g., PTFE). Pre-saturate the filter by discarding the first few drops of the filtrate.

-

Inaccurate quantification: Ensure the calibration curve is linear and covers the expected concentration range. Check for interference from buffer components in the analytical method.[21][22][23]

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)-UV

This protocol provides a general framework for developing an HPLC method to quantify this compound.[24][25][26][27]

Instrumentation and Conditions (Starting Point):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A mixture of acetonitrile (ACN) and water (or a buffer, e.g., 0.1% formic acid in water). Start with a gradient of 20-80% ACN over 10 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV detector at the wavelength of maximum absorbance (λmax) of the compound (determine by scanning a dilute solution from 200-400 nm).

-

Column Temperature: 30°C

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of the compound in the mobile phase or a compatible solvent, ranging from a concentration below the expected lowest sample concentration to above the highest.

-

Calibration Curve: Inject the standards and plot the peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.

-

Sample Analysis: Inject the diluted, clarified samples from the solubility experiment.

-

Calculation: Determine the concentration of the unknown samples using the regression equation from the calibration curve.

Troubleshooting:

-

Poor peak shape (tailing): For this basic compound, peak tailing can occur. Try adding a small amount of a competing base like triethylamine (0.1%) to the mobile phase or use a low-ionic-strength acidic buffer (e.g., 20 mM formate buffer, pH 3.0).[28]

-

Poor resolution from impurities: Adjust the mobile phase gradient or composition. Consider a different column chemistry.

-

Low sensitivity: Increase the injection volume or use a more sensitive detector (e.g., mass spectrometry).

References

- Avdeef, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.

- Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences.

- Labindia Analytical. (n.d.). Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry.

- Miteva, D., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14.

- Microbe Notes. (2024).

- Patel, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18456-18466.

- Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Schonherr, J., et al. (2013).

- Sharma, V. K., & Bhatia, R. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.

- Taylor & Francis. (n.d.).

- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.

- University of Alberta. (2005).

- Walsh Medical Media. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma.

- Wikipedia. (n.d.).

- World Health Organization. (2006).

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

- Biocompare. (2013). Troubleshooting in UV/Vis Spectrophotometry.

-

Chemaxon. (n.d.). Calculator Plugins in MarvinSketch. Retrieved from [Link]

- Deranged Physiology. (n.d.).

- Dissolution Technologies. (n.d.).

- Ed-Dahbi, Z. (n.d.). Exp.

- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.

- Jain, A., & Yalkowsky, S. H. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics, 394(1-2), 88-95.

- Microbe Notes. (2024).

- Open Education Alberta. (n.d.).

- Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.

- Babic, S., et al. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Infozentrum. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. YouTube.

- KNIME. (n.d.).

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.

- Marvin. (n.d.). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software.

- Shanghai Labtech. (2025). Common Mistakes to Avoid When Using a UV-Vis Spectrophotometer.

- SciELO. (2015).

- PubMed. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum.

- ScienceRise: Pharmaceutical Science. (2018). Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol.

- SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.

- Špirtović-Halilović, S., & Završnik, D. (2010). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Health Sciences, 1(1), 1-10.

- ResearchGate. (n.d.). Theoretical (calculated in ACD/Labs or Percepta: logP classic, logP....

- Walsh Medical Media. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma.

- Chemaxon. (n.d.).

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- ResearchGate. (2025).

- Chemaxon. (n.d.). Solubility prediction.

- Chemistry LibreTexts. (2023). Common Troubleshooting Tips.

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. microbenotes.com [microbenotes.com]

- 3. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. scispace.com [scispace.com]

- 7. A recent overview of surfactant–drug interactions and their importance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02883F [pubs.rsc.org]

- 8. jocpr.com [jocpr.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]

- 20. Micellar solubilization of drugs. [sites.ualberta.ca]

- 21. labindia-analytical.com [labindia-analytical.com]

- 22. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]

- 23. labtechco.com [labtechco.com]

- 24. agilent.com [agilent.com]

- 25. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 27. walshmedicalmedia.com [walshmedicalmedia.com]

- 28. benchchem.com [benchchem.com]

Technical Support Center: Triazole Ring Closure Optimization

Topic: Optimizing Reaction Temperature for Triazole Synthesis

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Thermal Landscape of Triazoles

Welcome to the Technical Support Center. You are likely here because your triazole formation—whether a classic "Click" reaction or a condensation to form a 1,2,4-triazole—is suffering from sluggish kinetics, poor regioselectivity, or catalyst decomposition.

Temperature is not merely a switch for reaction speed; it is a selector. In CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) , temperature dictates catalyst lifespan. In RuAAC (Ruthenium-Catalyzed) , it controls activation. In Einhorn-Brunner (1,2,4-triazole) synthesis, it drives equilibrium.

This guide moves beyond basic recipes. We will troubleshoot your specific thermal failures and provide self-validating protocols to optimize your ring closure.

Decision Matrix: Selecting the Thermal Strategy

Before heating your reaction, verify your pathway. Thermal requirements differ vastly between catalytic and condensation methods.

Figure 1: Thermal Decision Matrix. Note that 1,2,4-triazole synthesis generally requires significantly higher temperatures to drive water elimination compared to catalytic 1,2,3-triazole methods.

Module A: CuAAC (1,2,3-Triazoles) Optimization

The Core Conflict: You want heat to speed up the reaction, but heat promotes the oxidation of Cu(I) to inactive Cu(II) and the disproportionation of the catalyst.

Comparative Data: Temperature vs. Catalyst Stability

| Parameter | Room Temp (20-25°C) | Moderate Heat (40-60°C) | High Heat (>80°C) |

| Reaction Rate | Moderate (Hours) | Fast (Minutes-Hours) | Very Fast (Minutes) |

| Cu(I) Stability | High | Moderate (Requires Ligand) | Low (Rapid Oxidation) |

| Byproducts | Minimal | Low | High (Diynes, Azide Decomp) |

| Recommended Ligand | None/Ascorbate | TBTA, THPTA | THPTA, BTTAA |

Troubleshooting Guide: CuAAC

Q1: My reaction turns green/blue and stalls at 50°C. Why?

-

Diagnosis: Catalyst Death. The color change indicates Cu(I) (yellow/colorless) has oxidized to Cu(II) (blue/green). Heat accelerates this oxidation if oxygen is present.

-

Solution:

-

Degas Solvents: Sparge with Argon/N2 for 15 mins before adding Cu.

-

Add a Ligand: Use THPTA or TBTA (1:1 to 2:1 ratio relative to Cu). These ligands wrap the Cu(I) center, protecting it from oxidation while allowing the alkyne to bind (refer to Sharpless et al. for ligand kinetics).

-

Sacrificial Reductant: Ensure excess Sodium Ascorbate (5 equiv vs Cu) is present to regenerate Cu(I) continuously.

-

Q2: Can I use microwave irradiation for CuAAC?

-

Protocol:

-

Temp: Set to 60-80°C max.

-

Time: 10–20 minutes.

-

Critical Step: Use a Cu(I) stabilizer (like TBTA). Without it, the "hot spots" in microwave heating can cause rapid catalyst aggregation (plating out copper metal), killing the reaction.

-

Module B: RuAAC (1,5-Regioisomer) Optimization

The Core Conflict: Ruthenium catalysts (e.g., Cp*RuCl(COD)) are sterically demanding. Unlike Copper, they often require thermal energy to displace the "spectator" ligands (COD, PPh3) and initiate the catalytic cycle.

Troubleshooting Guide: RuAAC

Q3: My RuAAC reaction is showing <10% conversion at Room Temp.

-

Diagnosis: High Activation Barrier.[3] The displacement of the cyclooctadiene (COD) or phosphine ligands is the rate-limiting step.

-

Solution:

-

Increase Temp: Raise to 60°C (conventional) or 80°C (microwave).

-

Solvent Switch: Switch from THF (boiling point 66°C) to Toluene or DMF to allow for higher thermal ceilings.

-

Inert Atmosphere: Ru(II) species are sensitive to moisture at high temperatures. Ensure strictly anhydrous conditions.

-

Module C: 1,2,4-Triazoles (Einhorn-Brunner/Pellizzari)

The Core Conflict: These are condensation reactions involving the elimination of water. They are thermodynamically reversible. Low temperature = equilibrium favors starting materials.

Standard Protocol: Einhorn-Brunner Synthesis

-

Solvent: Glacial Acetic Acid (acts as solvent and acid catalyst).[4]

-

Temperature: Reflux (118°C) is mandatory.

-

Optimization: If reflux fails, transfer to a Microwave Reactor.

-

Settings: 140°C, 15-30 mins, sealed vessel.

-

Why: Superheating the solvent above its boiling point drives the dehydration step (ring closure) more effectively than standard reflux.

-

Safety & Stability: The "Rule of Six"

CRITICAL WARNING: Optimizing temperature involves a risk of explosion when handling organic azides.

The Stability Equation: Before heating any azide >60°C, calculate the Carbon/Nitrogen ratio:

-

Ratio < 1: DO NOT ISOLATE. DO NOT HEAT. (Explosive)

-

Ratio 1 to 3: Store cold. Use in solution only. Limit heat to <40°C.

-

Ratio > 3: Generally stable for heating up to 100°C (Check DSC data).

Q4: How do I determine the safe temperature limit for my specific azide?

-

Protocol: Run a DSC (Differential Scanning Calorimetry) scan on a <5mg sample.[6]

-

Limit: Set your reaction temperature at least 20°C below the onset of exothermic decomposition observed in the DSC.

Workflow Visualization: The Optimization Loop

Figure 2: Iterative Optimization Loop. Note the divergence: Sluggish reactions require energy (heat), while messy reactions require stabilization (ligands/lower temp).

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[7] Angewandte Chemie International Edition.

-

Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.

-

Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[7][8][9] Journal of the American Chemical Society.

-

Kappe, C. O., & Van der Eycken, E. (2004). Microwave-Assisted Synthesis of Heterocycles. Topics in Current Chemistry.

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.

Sources

- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. Click Chemistry [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 5-Benzhydryl-4H-1,2,4-triazol-3-amine

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 5-Benzhydryl-4H-1,2,4-triazol-3-amine. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounding our recommendations in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound sample?